Ammonium hippurate
Description
Conceptual Frameworks of Endogenous Metabolites in Biological Systems
The study of endogenous metabolites falls under the scientific field of metabolomics, which systematically identifies and quantifies the complete set of small-molecule metabolites within a biological system, known as the metabolome. wikipedia.orgnih.gov These metabolites are the substrates, intermediates, and products of metabolism, offering a direct functional readout of a cell's or organism's physiological state. wikipedia.org Unlike the relatively static genome, the metabolome is dynamic and changes in response to both internal (endogenous) and external (exogenous) factors. wikipedia.orgfrontiersin.org
Endogenous metabolites are compounds produced by the host organism itself and are fundamental to its survival. wikipedia.org They can be broadly categorized:
Primary metabolites are directly involved in normal growth, development, and reproduction. wikipedia.org
Secondary metabolites are not essential for basic survival but often have important ecological or signaling functions. wikipedia.org
Metabolites serve diverse roles beyond being simple building blocks or fuel sources; they act as signaling molecules, immune modulators, and environmental sensors. physiology.org The unique metabolic profile of an individual, or its "metabotype," is shaped by the interplay of genetics, age, sex, and environmental exposures like diet and gut microbiota activity. nih.gov Hippurate is a prominent example of an endogenous metabolite that is a product of co-metabolism between the host and its gut microbiota. researchgate.netmdpi.com
Significance in Mammalian Nitrogen Metabolism Research
The management of nitrogen is a critical biochemical challenge for mammals, as the accumulation of ammonia (B1221849), a byproduct of amino acid degradation, is toxic. metsol.comnih.gov While the primary pathway for detoxifying ammonia and excreting surplus nitrogen is the urea (B33335) cycle in the liver, other pathways contribute to this process. themedicalbiochemistrypage.orgresearchgate.net
The formation of hippurate represents a significant alternative route for nitrogen excretion. nih.govderangedphysiology.com During the synthesis of hippurate, a molecule of the amino acid glycine (B1666218) is consumed, incorporating its nitrogen into the final hippurate molecule, which is then readily excreted by the kidneys. researchgate.netnih.gov This pathway is particularly pronounced in herbivores, where it constitutes a major form of nitrogen excretion due to high dietary intake of plant-based aromatic compounds. acs.orgfrontiersin.org In sheep, for instance, hippuric acid nitrogen can account for about 4.3% of the total urinary nitrogen. frontiersin.org
Research utilizing stable isotopes, such as ¹⁵N, has been instrumental in elucidating these pathways. Studies have shown that infused ¹⁵NH₄⁺ is incorporated into hippurate synthesized de novo in the kidney, confirming its role in renal nitrogen metabolism and ammonia detoxification. nih.gov The administration of sodium benzoate (B1203000) has been studied as a method to divert nitrogenous precursors from urea production towards the synthesis of hippurate, thereby reducing the body's urea load. nih.gov
Table 1: Research Findings on Hippurate in Nitrogen Metabolism
| Research Focus | Key Finding | Significance | Reference |
|---|---|---|---|
| Benzoate Administration in Renal Failure | Administration of sodium benzoate decreased the urea nitrogen appearance rate by diverting nitrogen to hippurate synthesis. | Demonstrates hippurate formation as a functional pathway for waste nitrogen excretion. | nih.gov |
| Metabolism in Hyperammonaemic Rats | Using ¹⁵N isotopes, de novo synthesis of hippurate was observed in the kidney following infusion of ¹⁵NH₄⁺. | Provides direct evidence of the kidney's role in using the hippurate pathway for ammonia detoxification. | nih.gov |
| Nitrogen Excretion in Ruminants | In sheep and cattle, hippuric acid is a notable component of urinary nitrogen, alongside urea and allantoin. | Highlights the quantitative importance of this pathway in herbivores. | frontiersin.org |
| Correction of Metabolic Acidosis | Hippurate stimulates glutamine deamidation in the proximal tubule, contributing to ammonia production for H+ excretion. | Reveals a regulatory role for hippurate in acid-base balance and ammoniagenesis. | nih.govnih.gov |
Overview of Hippurate Conjugation Pathways
The biosynthesis of hippurate is a two-step enzymatic process known as glycine conjugation, which primarily takes place within the mitochondria of liver and kidney cells. nih.govuniroma1.itresearchgate.net This pathway is responsible for the detoxification of benzoic acid, which can originate from dietary sources (like polyphenols in fruits and vegetables) or from the metabolism of other compounds. researchgate.netnih.govwikipedia.org
The steps are as follows:
Activation of Benzoic Acid: Benzoic acid is first activated to a high-energy intermediate, benzoyl-coenzyme A (benzoyl-CoA). This reaction is catalyzed by a mitochondrial acyl-CoA ligase (or synthase) and requires energy in the form of adenosine (B11128) triphosphate (ATP). uniroma1.itresearchgate.net
Conjugation with Glycine: The enzyme glycine N-acyltransferase (GLYAT) then facilitates the transfer of the benzoyl group from benzoyl-CoA to the amino group of glycine. uniroma1.itresearchgate.net This forms the final product, hippuric acid (which exists as hippurate at physiological pH), and releases coenzyme A (CoASH). uniroma1.it
This pathway is crucial not only for detoxifying xenobiotics but also for maintaining adequate mitochondrial levels of free coenzyme A. uniroma1.it
Table 2: Key Components of the Glycine Conjugation Pathway for Hippurate Synthesis
| Component | Type | Role in Pathway | Reference |
|---|---|---|---|
| Benzoic Acid | Substrate | The initial molecule that is detoxified. | uniroma1.itwikipedia.org |
| Acyl-CoA Ligase | Enzyme | Catalyzes the activation of benzoic acid to benzoyl-CoA. | uniroma1.itresearchgate.net |
| ATP | Cofactor | Provides the energy for the activation step. | uniroma1.it |
| Benzoyl-CoA | Intermediate | The high-energy thioester that donates the benzoyl group. | uniroma1.it |
| Glycine | Substrate | The amino acid that conjugates with benzoyl-CoA. | uniroma1.itwikipedia.org |
| Glycine N-acyltransferase (GLYAT) | Enzyme | Catalyzes the final conjugation step to form hippuric acid. | uniroma1.itresearchgate.net |
| Hippuric Acid | Product | The final, water-soluble conjugate that is excreted. | uniroma1.it |
Historical Trajectories of Hippurate Research and Discovery
The study of hippurate has a long history, dating back to the early days of organic chemistry and biochemistry. Its name itself reflects its origins in scientific discovery.
In 1829, the German chemist Justus von Liebig first named the compound "hippuric acid." The name is a combination of the Greek words hippos (horse) and ouron (urine), as his research focused on isolating the compound from horse urine, where it is found in abundance. acs.org
Later in the 19th century, researchers began to uncover the metabolic origins of hippuric acid. In 1863, Eduard Lautemann demonstrated that quinic acid, a compound found in many plants, is converted into hippuric acid during digestion. acs.org
The use of hippurate in microbiology began with the work of Ayers and Rupp, who discovered that a hydrolysis test for hippurate could differentiate between bovine and human strains of β-hemolytic streptococci. studymicrobio.com This test was later modified by Facklam and others for the presumptive identification of various streptococcal groups. studymicrobio.com
In the mid-20th century, the salt form methenamine (B1676377) hippurate was developed and approved for medical use as a urinary antiseptic. wikipedia.orgtandfonline.com
These historical milestones illustrate the progression of scientific understanding, from simple isolation and identification to the elucidation of complex metabolic pathways and the development of diagnostic applications.
Table 3: Historical Milestones in Hippurate Research
| Year | Discovery / Event | Key Researcher(s) / Contributor(s) | Reference |
|---|---|---|---|
| 1829 | Hippuric acid is named after being isolated from horse urine. | Justus von Liebig | acs.org |
| 1863 | It was demonstrated that quinic acid from dietary sources is a precursor to hippuric acid. | Eduard Lautemann | acs.org |
| 1895 | Methenamine was introduced for medical use as a urinary antiseptic. | N/A | wikipedia.org |
| Early 20th Century | Development of the hippurate hydrolysis test to differentiate bacterial species. | Ayers and Rupp | studymicrobio.com |
| 1967 | Methenamine hippurate officially approved for medical use in the United States. | U.S. Food and Drug Administration | tandfonline.com |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azane;2-benzamidoacetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.H3N/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBWNIYFOFYPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
495-69-2 (Parent) | |
| Record name | Ammonium hippurate | |
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DSSTOX Substance ID |
DTXSID90201261 | |
| Record name | Ammonium hippurate | |
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Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Ammonium hippurate | |
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CAS No. |
532-93-4 | |
| Record name | Glycine, N-benzoyl-, ammonium salt (1:1) | |
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| Record name | Ammonium hippurate | |
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| Record name | Ammonium hippurate | |
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| Record name | Ammonium hippurate | |
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Biosynthesis and Metabolic Pathways
De Novo Synthesis Pathways in Mammals
The primary de novo synthesis of hippurate in mammals occurs through the glycine (B1666218) conjugation of benzoate (B1203000) and its precursors. nih.govwikipedia.org This pathway is a key mechanism for the detoxification of both endogenous and xenobiotic organic acids. nih.govnih.gov The synthesis predominantly takes place in the mitochondria of the liver and kidneys. nih.govhealthmatters.ionih.gov
Glycine Conjugation of Benzoate Precursors
The formation of hippurate from benzoate is a two-step enzymatic process that requires the activation of benzoate to a more reactive intermediate. uniroma1.itbasicmedicalkey.com This pathway ensures the conversion of lipophilic benzoate into the more water-soluble and readily excretable hippurate. nih.gov
The initial step in hippurate synthesis is the activation of benzoic acid. This is catalyzed by benzoyl-CoA synthetase , also known as benzoate-CoA ligase. ontosight.aiwikipedia.org This enzyme, found in the mitochondrial matrix, facilitates the ATP-dependent ligation of benzoate to coenzyme A (CoA), forming benzoyl-CoA, AMP, and pyrophosphate. ontosight.aiwikipedia.orgnih.gov
The subsequent and final step is the conjugation of benzoyl-CoA with the amino acid glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) . nih.govwikipedia.org GLYAT, also located in the mitochondria, transfers the benzoyl group from benzoyl-CoA to the amino group of glycine, resulting in the formation of hippurate (N-benzoylglycine) and the release of coenzyme A. nih.govwikipedia.orguniprot.org GLYAT exhibits a strong preference for glycine as the amino donor substrate. nih.gov
Table 1: Key Enzymes in Mammalian Hippurate Synthesis
| Enzyme | EC Number | Location | Substrates | Products | Function |
| Benzoyl-CoA Synthetase (Benzoate-CoA ligase) | 6.2.1.25 | Mitochondrial Matrix | Benzoate, ATP, Coenzyme A | Benzoyl-CoA, AMP, Pyrophosphate | Activates benzoate for conjugation. ontosight.aiwikipedia.org |
| Glycine N-acyltransferase (GLYAT) | 2.3.1.13 | Mitochondrial Matrix | Benzoyl-CoA, Glycine | Hippurate, Coenzyme A | Catalyzes the final conjugation step. wikipedia.orguniprot.org |
Coenzyme A (CoA) is essential for the synthesis of hippurate. It acts as a carrier for the benzoyl group, forming the high-energy thioester intermediate, benzoyl-CoA. derangedphysiology.comresearchgate.net This activation step is critical because the direct condensation of benzoic acid and glycine is energetically unfavorable. The formation of benzoyl-CoA makes the benzoyl group more susceptible to nucleophilic attack by the amino group of glycine, thereby driving the reaction forward. researchgate.net The availability of CoA can be a limiting factor in the capacity of the glycine conjugation pathway, particularly when there is a high load of benzoate or other carboxylic acids that require CoA-dependent activation. tandfonline.comresearchgate.net
Enzymatic Basis of Benzoyl-CoA Synthetase and Glycine N-acyltransferase
Intermediary Metabolism of Associated Compounds
The metabolic pathways of hippurate and ammonium (B1175870) are interconnected with several crucial biochemical cycles, including the urea (B33335) cycle and the metabolism of key amino acids.
The urea cycle is the primary pathway for the detoxification of ammonia (B1221849) in mammals, converting it into the less toxic compound urea for excretion. nih.govquora.com This cycle, occurring predominantly in the liver, is essential for managing the nitrogen balance in the body. nih.goveclinpath.com
The formation of hippuric acid provides an alternative route for nitrogen excretion. Hippuric acid is synthesized from the conjugation of benzoic acid and the amino acid glycine. wikipedia.orghmdb.ca This process can indirectly link to the urea cycle, especially in conditions of high ammonia levels (hyperammonemia), such as inborn errors of the urea cycle. nih.govresearchgate.net In such cases, sodium benzoate is used as a therapeutic agent to "scavenge" nitrogen. researchgate.netderangedphysiology.com Benzoic acid is converted to benzoyl-CoA, which then combines with glycine to form hippuric acid, a compound that is readily excreted in the urine. researchgate.netderangedphysiology.com Each mole of hippuric acid formed removes one mole of glycine, and therefore one mole of waste nitrogen, from the body. researchgate.net This reduces the load on the compromised urea cycle.
However, the capacity of this pathway is dependent on the availability of glycine. aap.org Studies in rat hepatocytes have shown that the synthesis of hippurate is not significantly impacted by conditions like fatty liver, whereas ureagenesis (urea formation) is diminished. nih.gov This suggests that the hippurate synthesis pathway can remain a viable route for nitrogen disposal even when the primary urea cycle is impaired. nih.gov
Glutamine and glutamate (B1630785) are central players in nitrogen metabolism and are intricately linked to both ammonia detoxification and the synthesis of compounds like hippurate. Glutamate is a key amino acid that can undergo oxidative deamination to release free ammonia, which then enters the urea cycle. nih.gov
The glutamate-glutamine cycle is another critical mechanism for managing ammonia levels, particularly in the brain, which lacks a functional urea cycle. frontiersin.orgelsevier.esssiem.org In this cycle, ammonia reacts with glutamate to form glutamine, a reaction catalyzed by glutamine synthetase. frontiersin.orgresearchgate.net This process serves as a temporary, non-toxic storage and transport form of ammonia. nih.gov The glutamine can then be transported to the liver or kidneys, where ammonia is released by the enzyme glutaminase (B10826351) and subsequently processed. nih.govfrontiersin.org
The synthesis of hippurate requires glycine. wikipedia.org Glycine itself can be synthesized from other amino acids, including serine, which is derived from the glycolytic intermediate 3-phosphoglycerate. Glutamate can contribute to these pathways through its role in transamination reactions, which are essential for the interconversion of amino acids. Therefore, the availability of glutamate can influence the pool of glycine available for hippurate synthesis.
| Metabolic Pathway | Key Function | Relationship to Ammonium Hippurate |
| Urea Cycle | Primary detoxification of ammonia into urea in the liver. nih.govtubitak.gov.tr | Hippurate formation acts as an alternative nitrogen excretion pathway, reducing the ammonia load on the urea cycle. researchgate.netderangedphysiology.com |
| Glutamate-Glutamine Cycle | Detoxifies and transports ammonia, especially in the brain. frontiersin.orgelsevier.es | Glutamine is a key carrier of non-toxic ammonia. nih.gov Glutamate metabolism is linked to the synthesis of glycine, a necessary component for hippurate formation. |
Phenylacetate (B1230308) is another compound that can be used to facilitate the excretion of waste nitrogen. Similar to benzoate, phenylacetate can conjugate with an amino acid and be excreted. In humans, phenylacetate primarily conjugates with glutamine to form phenylacetylglutamine. researchgate.netacs.org This reaction is another therapeutic strategy for hyperammonemia, as it removes glutamine, a major carrier of ammonia. physiology.org
In many animal species, however, phenylacetate conjugates with glycine to form phenylacetylglycine. researchgate.netcaymanchem.com This highlights a metabolic divergence between species. The formation of phenylacetylglycine, like hippurate, depends on the availability of glycine. physiology.org Research in animal models of liver failure has shown that treatment with L-ornithine phenylacetate can reduce ammonia levels by stimulating the formation and excretion of phenylacetylglycine. physiology.org This suggests that both the benzoate and phenylacetate pathways can serve as effective, glycine-dependent routes for nitrogen clearance. researchgate.net
Relationship with Glutamine and Glutamate Pathways
Ammonium Ion Dynamics and Interconversion
The ammonium component of this compound is a key player in the body's acid-base balance and nitrogen homeostasis.
Ammonia is continuously produced in the body from various metabolic processes. nih.gov The primary sources include:
Protein and Amino Acid Catabolism : The breakdown of dietary and endogenous proteins releases amino acids, which can be deaminated to produce ammonia. nih.govderangedphysiology.com This process occurs in most tissues, but particularly in the liver and muscle. derangedphysiology.com
Bacterial Metabolism in the Gut : The gastrointestinal tract is a major source of ammonia. rlbuht.nhs.uk Intestinal bacteria possess enzymes, such as urease, that can break down urea and other nitrogenous compounds, releasing ammonia. eclinpath.comnih.gov This ammonia is then absorbed into the portal circulation and transported to the liver for detoxification. eclinpath.com
Other Sources : The degradation of other nitrogen-containing compounds, such as purines and pyrimidines, also contributes to the body's ammonia pool. nih.govresearchgate.net
In biological systems, ammonia exists in two forms: the un-ionized, lipid-soluble gas ammonia (NH3) and the ionized, water-soluble ammonium ion (NH4+). europa.eu These two forms are in a pH-dependent equilibrium:
NH3 + H+ ⇌ NH4+
At the physiological pH of blood (around 7.4), the vast majority of total ammonia (about 98-99%) exists as the ammonium ion (NH4+). researchgate.netuodiyala.edu.iq The pKa of this reaction is approximately 9.15 to 9.7. uodiyala.edu.iqubc.ca
This equilibrium is crucial for ammonia's biological activity and transport. While cell membranes are relatively impermeable to the charged NH4+ ion, the uncharged NH3 molecule can diffuse more readily across them. europa.eunih.gov This dynamic allows for the movement of ammonia between different cellular compartments and into the circulation, from where it is transported to the liver for detoxification. europa.eu
| Parameter | Description |
| Major Sources of Ammonia | Amino acid catabolism, gut bacterial metabolism. eclinpath.comnih.govderangedphysiology.com |
| Primary Detoxification Pathway | Urea Cycle in the liver. nih.govquora.com |
| Chemical Forms in Body | Ammonia (NH3) and Ammonium ion (NH4+). europa.eu |
| Predominant Form at Physiological pH | Ammonium ion (NH4+). researchgate.netuodiyala.edu.iq |
| pKa of NH4+/NH3 equilibrium | ~9.15 - 9.7. uodiyala.edu.iqubc.ca |
Interactions Within Biological Systems
Renal Metabolism and Excretion Mechanisms
The kidneys are the primary route for the excretion of hippurate. researchgate.net This process involves both filtration at the glomerulus and active secretion in the renal tubules.
Glomerular Filtration Dynamics of Hippurate
Hippurate, like many other small molecules in the blood, is subject to glomerular filtration. The unbound fraction of hippurate in the plasma is freely filtered from the glomerular capillaries into Bowman's space, initiating its journey through the nephron. nih.gov However, glomerular filtration is not the primary mechanism of hippurate excretion. Studies have shown that with normal kidney function, only about 20% of hippurate is excreted via this mechanism. cas.cz As kidney function declines, the relative contribution of glomerular filtration to hippurate excretion can increase to almost 50% in patients undergoing dialysis. cas.cz
The glomerular filtration rate (GFR) is a key measure of kidney function, representing the volume of fluid filtered from the glomerular capillaries into Bowman's capsule per unit time. nih.gov While hippurate clearance can be used to assess renal function, it is more commonly employed as a measure of effective renal plasma flow (ERPF) due to its efficient tubular secretion. reading.ac.ukacs.orgnih.gov
Tubular Secretion via Organic Anion Transporters (OATs)
The majority of hippurate excretion is accomplished through active tubular secretion in the proximal tubules. researchgate.netfda.gov This process is mediated by a family of proteins known as Organic Anion Transporters (OATs), which are located on the basolateral membrane of the proximal tubule cells. researchgate.netnih.govresearchgate.net Specifically, OAT1 and OAT3 are the primary transporters responsible for taking up hippurate from the blood into the tubular cells. researchgate.netnih.gov
This active transport is so efficient that a significant portion of hippurate, including the protein-bound fraction, is removed from the blood in a single pass through the kidneys. researchgate.netnih.gov In fact, hippurate is a key endogenous organic anion that utilizes the OAT system, occupying a substantial portion of its capacity even under normal physiological conditions. cas.cz The high efficiency of this secretory system is why the clearance of a related compound, para-aminohippurate (PAH), is used to estimate renal plasma flow. wikipedia.orgphysiology.org
The process of tubular secretion is crucial, especially for protein-bound solutes that are not readily filtered at the glomerulus. nih.gov Studies in individuals with chronic kidney disease have shown that impaired function of OATs is associated with the retention of uremic toxins, including hippurate. researchgate.netnih.gov
Modulation of Renal Ammoniagenesis
Ammoniagenesis, the process of ammonia (B1221849) production in the kidneys, is a vital component of acid-base homeostasis. Hippurate has been shown to modulate this process by influencing the activity of key enzymes involved in glutamine metabolism. researchgate.netnih.gov
Phosphate-dependent glutaminase (B10826351) (PDG) is a key intracellular enzyme in the proximal tubule that catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia. Research indicates that hippurate can inhibit PDG activity. researchgate.netcas.cz In studies with rat kidney cortex slices, hippurate was found to markedly inhibit PDG activity, particularly in a state of metabolic acidosis. researchgate.netcas.cz This inhibitory effect suggests a complex regulatory role for hippurate in intracellular ammonia production.
The kidneys play a central role in maintaining acid-base balance by excreting non-volatile acids and reabsorbing filtered bicarbonate. derangedphysiology.comeclinpath.com Hippurate, as an organic acid, is one of the non-volatile acids that the kidneys must eliminate. derangedphysiology.com Its accumulation in renal failure contributes to the high anion gap metabolic acidosis characteristic of this condition. msdmanuals.comderangedphysiology.com
The modulation of ammoniagenesis by hippurate is directly linked to acid excretion. The ammonia produced during ammoniagenesis can accept a proton to form ammonium (B1175870) (NH4+), which is then excreted in the urine, effectively eliminating acid from the body. aiimsrishikesh.edu.in By stimulating PIG activity and contributing to luminal ammonia production, hippurate can influence the kidney's capacity for acid excretion. nih.govresearchgate.nettandfonline.com Furthermore, hippurate itself can serve as a minor substrate for ammoniagenesis, with its glycine (B1666218) moiety yielding ammonia. nih.govtandfonline.comscite.ai
Data Tables
Table 1: Effect of Hippurate on Glutaminase Activity in Rat Kidney Cortex Slices
| Condition | PDG Activity | PIG Activity |
| Basal | Inhibited (insignificantly) researchgate.netcas.cz | Stimulated (90%) researchgate.netcas.cz |
| Metabolic Acidosis | Inhibited (markedly, 53%) researchgate.netcas.cz | Stimulated (52%) researchgate.netcas.cz |
Table 2: Renal Handling of Hippurate
| Mechanism | Description | Key Transporters/Factors |
| Glomerular Filtration | Filtration of unbound hippurate from blood into the nephron. nih.gov | Glomerular Filtration Rate (GFR) nih.gov |
| Tubular Secretion | Active transport of hippurate from blood into the proximal tubule cells. researchgate.netfda.gov | Organic Anion Transporters (OAT1, OAT3) researchgate.netnih.gov |
Impact on Phosphate-Independent Glutaminase (PIG) Activity
Comparative Renal Excretion Across Species (e.g., Mammals, Avian Models)
The renal handling of hippurate, the anionic component of ammonium hippurate, exhibits notable variation across different animal species, reflecting diverse evolutionary adaptations in nitrogen metabolism and excretion.
In most mammals, the kidneys are the primary route for the elimination of hippurate from the body through tubular secretion. reading.ac.uk While it is a normal component of urine in many species, including humans, its concentration can differ significantly. reading.ac.uk For instance, historical accounts and some literature suggest that hippurate is found in much higher concentrations in the urine of herbivores, such as horses, compared to carnivores and humans. reading.ac.uk This is attributed to the microbial degradation of plant-based dietary components in herbivores, leading to a greater production of benzoic acid, the precursor to hippurate. reading.ac.uk In humans, while present, it is considered a less dominant urinary component compared to other organic molecules. reading.ac.uk Studies in rats have also revealed sex-based differences in hippurate excretion, with female rats showing higher levels. reading.ac.ukresearchgate.net
Avian species present a distinct model for nitrogenous waste excretion. Birds are uricotelic, meaning they primarily excrete nitrogenous waste as uric acid rather than urea (B33335), which is characteristic of mammals. biologists.comaavac.com.au This adaptation is crucial for water conservation. While avian kidneys possess both reptilian-type and mammalian-type nephrons, their capacity to concentrate urine is generally less than that of mammals. aavac.com.auresearchgate.net The renal system in birds is highly efficient at reabsorbing filtered water, a process regulated by the hormone arginine vasotocin (B1584283) (AVT). aavac.com.au Urate is actively secreted by the renal tubules in birds, a process that is fundamental to their nitrogen excretion. biologists.com While studies on hippurate excretion specifically in avian models are less common than those on urate, the fundamental differences in renal physiology, particularly the emphasis on urate secretion and post-renal modification of urine in the cloaca, suggest a different handling of hippurate compared to mammals. aavac.com.au For instance, the renal clearance of para-aminohippurate (PAH), a substance structurally similar to hippurate and used to measure renal plasma flow, has been studied in fowls. biologists.com
The comparative view of renal excretion highlights the diverse strategies employed by different species to manage metabolic byproducts. In mammals, hippurate clearance is an indicator of renal tubular secretory function, while in birds, the focus is on the efficient secretion of uric acid. reading.ac.ukbiologists.com
Gut Microbiome Interdependencies
The gut microbiome plays a pivotal role in the synthesis and systemic levels of hippurate, establishing a complex interplay between microbial metabolism and host physiology.
Microbial Contribution to Endogenous Hippurate Levels
Endogenous hippurate is a classic example of a mammalian-microbial co-metabolite. researchgate.net Its synthesis is a two-step process that begins in the gut. The gut microbiota metabolizes dietary polyphenols, found abundantly in plant-based foods like fruits, vegetables, and whole grains, into benzoic acid. researchgate.netnih.gov Certain amino acids, such as phenylalanine, can also be converted to benzoic acid by gut bacteria. nih.gov This microbially produced benzoic acid is then absorbed into the bloodstream and transported to the liver and, to a lesser extent, the kidneys. reading.ac.uknih.gov In the mitochondria of these organs, benzoic acid is conjugated with the amino acid glycine to form hippuric acid (hippurate). mdpi.comnih.gov
Several bacterial genera have been associated with the production of benzoate (B1203000), the precursor to hippurate. These include Clostridium, Faecalibacterium, Bifidobacterium, Subdoligranulum, and Lactobacillus. mdpi.com The composition and activity of the gut microbiota, therefore, directly influence the amount of benzoate available for hippurate synthesis. researchgate.net Studies have shown that individuals with higher gut microbial diversity and gene richness tend to have higher urinary hippurate levels. bmj.cominserm.frnih.gov This relationship is so strong that hippurate has been proposed as a biomarker for gut microbiome diversity. inserm.frresearchgate.net
Modulation of Host-Microbial Co-metabolites and Symbiosis
Hippurate is not merely a byproduct of microbial activity but also an active participant in the symbiotic relationship between the host and its microbiome. The levels of hippurate and other co-metabolites reflect the intricate metabolic cross-talk occurring at the gut-liver axis. cambridge.org For instance, the production of hippurate is linked to the metabolism of other microbial-derived compounds. Changes in the gut microbiome composition can lead to altered production of a range of metabolites, including short-chain fatty acids (SCFAs), indoles, and phenols, alongside hippurate. cambridge.orgnih.gov
This modulation of co-metabolites is crucial for maintaining host-microbial symbiosis. bmj.com A healthy gut microbiome, characterized by high diversity, is associated with a balanced production of these metabolites, which in turn contributes to host health. bmj.com Hippurate levels have been positively correlated with microbial gene richness and diversity, suggesting its role in a healthy host-microbial ecosystem. bmj.combmj.com Conversely, dysbiosis, or an imbalance in the gut microbiota, can lead to altered levels of hippurate and other co-metabolites, which has been observed in various disease states. researchgate.net
Implications for Microbiome-Host Metabolic Axis Studies
The study of hippurate and its relationship with the gut microbiome has significant implications for understanding the microbiome-host metabolic axis. This axis represents the bidirectional communication between the gut microbiota and host metabolism, influencing everything from nutrient absorption to immune function and even neurological processes. cambridge.orgpnas.org
Hippurate has emerged as a key biomarker in studies investigating this axis. bmj.comresearchgate.net Its levels in blood and urine can provide insights into the functional capacity of the gut microbiome and its impact on host metabolism. nih.govbmj.com For example, high urinary hippurate has been associated with improved metabolic health, including better glucose tolerance and insulin (B600854) secretion in some contexts. bmj.comnih.gov In studies on metabolic syndrome, higher hippurate levels have been linked to a reduced risk of the condition. nih.govresearchgate.net
Systemic Metabolic Influences in Model Systems
Beyond its role as a microbial co-metabolite, this compound and its constituent parts have been investigated for their systemic metabolic effects, particularly in the context of nitrogen waste management in animal models of metabolic disorders.
Role in Nitrogen Waste Management in Animal Models of Metabolic Disorders (e.g., urea cycle deficiencies)
Inborn errors of metabolism, such as urea cycle disorders (UCDs), are characterized by the body's inability to effectively eliminate nitrogenous waste, leading to the accumulation of toxic ammonia in the blood (hyperammonemia). nih.govnih.gov The urea cycle is the primary pathway for converting ammonia into the less toxic compound urea, which is then excreted in the urine. nih.govresearchgate.net When this cycle is deficient due to genetic defects in its enzymes, alternative pathways for nitrogen disposal become critical for survival. nih.govmedscape.com
One such alternative pathway involves the use of ammonia-scavenging drugs, which include sodium benzoate and sodium phenylacetate (B1230308). nih.govtandfonline.com Sodium benzoate, once in the body, is converted to benzoyl-CoA, which then reacts with glycine to form hippurate. nih.gov This reaction consumes a molecule of glycine, which contains nitrogen, thereby providing an alternative route for nitrogen excretion. nih.gov Each mole of benzoate administered can remove one mole of nitrogen from the body in the form of hippurate, which is then excreted in the urine. medscape.com
Animal models of UCDs have been instrumental in studying the efficacy of these nitrogen-scavenging agents. nih.govresearchgate.net In these models, the administration of benzoate has been shown to promote the excretion of nitrogen as hippurate, thus lowering blood ammonia levels. nih.govtandfonline.com This principle is also applied in the treatment of human patients with UCDs, where benzoate is used to manage hyperammonemia. nih.govmedscape.com
Furthermore, studies in animal models have explored the broader metabolic implications of enhancing this alternative nitrogen disposal pathway. For instance, in weaned lambs, supplementation with benzoic acid led to increased urinary excretion of hippuric acid and hippurate nitrogen. frontiersin.org Interestingly, there was a significant negative correlation between the content of hippurate nitrogen and urea nitrogen in the urine, suggesting that increasing hippurate excretion can reduce the burden on the urea cycle for nitrogen elimination. frontiersin.org
While ammonia is often considered a toxic waste product, some research in cancer models suggests that under certain conditions, cancer cells can recycle ammonia back into central amino acid metabolism, for example, through the activity of glutamate dehydrogenase. nih.gov This highlights the complex and context-dependent role of nitrogen metabolism in different biological systems. However, in the context of UCDs, the primary goal is the efficient and safe removal of excess nitrogen, a role for which the formation and excretion of hippurate from administered benzoate is a key therapeutic strategy. nih.govtandfonline.com
Associations with Hepatic Metabolism in Experimental Models (e.g., steatosis, insulin resistance)
Recent research has illuminated the significant associations between the metabolite hippurate and hepatic metabolic health, particularly in the context of metabolic dysfunction-associated steatotic liver disease (MASLD). Studies have demonstrated an inverse correlation between the levels of hippurate in both plasma and liver tissue and the severity of MASLD characteristics. nih.gov In experimental models using human hepatocytes, treatment with hippurate has been shown to inhibit the accumulation of lipids, a key feature of hepatic steatosis. nih.gov This effect suggests a protective role for hippurate against the development and progression of fatty liver.
Furthermore, hippurate has been shown to counteract insulin resistance, a common comorbidity and driver of MASLD. In cellular models where insulin resistance was induced through prolonged exposure to high insulin levels, treatment with hippurate was able to rescue insulin sensitivity. nih.gov The development of non-alcoholic fatty liver disease (NAFLD) is strongly linked to metabolic syndrome and insulin resistance. caymanchem.com In fact, insulin-resistant adipose tissue leads to increased delivery of free fatty acids to the liver, which contributes to approximately 60% of liver triglycerides in individuals with NAFLD. caymanchem.com Animal models have further established that conditions mimicking fatty liver can induce systemic insulin resistance. e-dmj.org The ability of hippurate to mitigate both lipid accumulation and insulin resistance in experimental settings underscores its potential as a modulator of hepatic metabolism.
Impact on Energy Homeostasis Metabolites
Hippurate, a conjugate of benzoic acid and glycine, is increasingly recognized for its role in modulating energy homeostasis. nightingalehealth.com Metabolomic studies on hepatocytes have revealed that hippurate treatment significantly alters the cellular metabolome, correlating with metabolites crucial for energy balance and the regulation of inflammation. nih.gov Gut microbiota-derived metabolites, including hippurate, are known to play a role in regulating the host's energy homeostasis, appetite, and immune function. frontiersin.org
In broader metabolic studies, hippurate levels have been identified as a marker associated with states of negative energy balance. For instance, in dairy cows experiencing negative energy balance, an increase in hippurate concentration in serum was observed alongside other metabolic markers. mdpi.com The metabolites produced by gut microbiota, such as short-chain fatty acids (SCFAs) and amino acid derivatives, are vital for maintaining the body's energy production and nitrogen balance. nightingalehealth.comnih.gov These metabolites can be used directly for energy, or as substrates for gluconeogenesis and lipid biosynthesis, highlighting the intricate connection between gut-derived compounds like hippurate and systemic energy regulation. nih.gov
Interactions with Inflammatory Response Pathways
The components of this compound, namely ammonia and hippurate, have distinct interactions with inflammatory pathways.
Hippurate: Research indicates that hippurate is inversely associated with the regulation of inflammatory response pathways. nih.gov In studies involving patients with obesity, both plasma and liver hippurate levels showed a negative correlation with hepatic inflammation. nih.gov Benzoic acid, a precursor to hippurate, has been shown to influence immunological responses and enhance mucosal integrity. mdpi.com The anti-inflammatory potential of hippurate is an area of active investigation, with evidence suggesting it may help mitigate the inflammatory processes associated with metabolic diseases.
Ammonia: In contrast, ammonia is known to be a pro-inflammatory molecule. Elevated ammonia levels can trigger robust inflammatory responses. jmb.or.krkoreascience.kr Experimental models have shown that ammonia exposure activates key inflammatory signaling pathways, such as the TLR-7/MyD88/NF-κB pathway, leading to the upregulation of inflammation-related genes and proteins. jmb.or.krkoreascience.kr This activation results in the production of inflammatory cytokines. koreascience.kr In the context of liver disease, a synergy between hyperammonemia and systemic inflammation has been observed, which can exacerbate conditions like hepatic encephalopathy. ucl.ac.uk While the liver is the primary site for detoxifying ammonia into urea, impaired liver function can lead to elevated ammonia levels, contributing to a pro-inflammatory state. clevelandclinic.orgbmj.com
Decomposition of Methenamine (B1676377) Hippurate and Ammonium Formation
Methenamine hippurate is a salt that functions as a prodrug. medsafe.govt.nz Its therapeutic action relies on its decomposition in acidic environments to release its active components. patsnap.comtandfonline.com
Mechanism of Hydrolysis in Acidic Aqueous Environments
Methenamine hippurate is readily absorbed from the gastrointestinal tract. mpa.se In an aqueous and, crucially, acidic environment, the methenamine component of the salt undergoes hydrolysis. tandfonline.comtaylorandfrancis.comnih.gov This chemical breakdown is a pH-dependent process that occurs to a significant degree only when the urine pH is acidic, preferably below 6.0. europa.eudrugbank.comnih.gov The hippuric acid component of the salt helps to maintain an acidic urinary pH, which in turn facilitates the hydrolysis of methenamine. tandfonline.com The reaction does not occur to any significant extent at the physiological pH of blood and tissues, localizing the effect primarily to the urinary tract. taylorandfrancis.compediatriconcall.com
Formation of Formaldehyde (B43269) and Ammonium Ion
The hydrolysis of methenamine yields two key products: formaldehyde and ammonia. medsafe.govt.nznih.govresearchgate.net
Formaldehyde (CH₂O): This is the active bactericidal agent. drugbank.comresearchgate.net Formaldehyde exerts a broad-spectrum, non-specific antimicrobial effect by denaturing the proteins and nucleic acids of bacteria. medsafe.govt.nztandfonline.comdrugbank.com It achieves this by forming irreversible cross-links between primary amine groups of proteins and nearby nitrogen atoms in proteins or DNA. medsafe.govt.nz
Ammonia (NH₃): Ammonia is the second product of methenamine hydrolysis. medsafe.govt.nztandfonline.com In the acidic urine, ammonia exists predominantly as the ammonium ion (NH₄⁺). The formation of ammonia is a key reason why methenamine hippurate is contraindicated in patients with severe hepatic impairment, as they may already have elevated ammonia levels, which can contribute to or worsen hepatic encephalopathy. tandfonline.comdrugs.com
C₆H₁₂N₄ (Methenamine) + 6H₂O → 4NH₃ (Ammonia) + 6HCHO (Formaldehyde)
Influence of pH on Hydrolysis Kinetics
The rate of methenamine hydrolysis to formaldehyde is critically dependent on the pH of the environment. europa.eunih.gov The reaction kinetics follow an apparent first-order model, with the rate increasing significantly as the pH decreases. nih.govcapes.gov.br
Studies have shown that the half-life of methenamine's conversion to formaldehyde increases dramatically with rising pH. For example, the half-life can extend from approximately 20 hours at a pH of 5.0 to around 400 hours at a pH of 6.5. europa.eunih.govcapes.gov.br This 20-fold difference highlights the necessity of maintaining an acidic urine environment (pH < 6.0) for the effective decomposition of methenamine and the subsequent release of bactericidal concentrations of formaldehyde. europa.eunih.gov The salt form of methenamine (e.g., hippurate or mandelate) does not significantly alter the degradation rate compared to the methenamine base at the same pH. nih.govcapes.gov.br
Table 1: Effect of pH on Methenamine Hydrolysis Half-Life This table is interactive. You can sort the data by clicking on the column headers.
| pH | Half-Life (Hours) | Relative Conversion Rate |
|---|---|---|
| 2.0 | 1.6 | Very Fast |
| 5.0 | 20 | Moderate |
| 5.8 | 13.8 | Slow |
| 6.0 | - | - |
| 6.5 | ~400 | Very Slow |
Data sourced from multiple kinetic studies. europa.eunih.govnih.gov
Analytical Methodologies for Research
Quantitative Detection and Measurement Techniques for Hippurate
A variety of methods are available for the precise quantification of hippurate in different sample matrices. These techniques offer varying levels of sensitivity, selectivity, and speed, catering to diverse research needs.
Chromatographic Approaches
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of hippurate and its derivatives. High-performance liquid chromatography, ion chromatography, and micellar electrokinetic capillary chromatography are among the most utilized techniques.
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of hippuric acid in various biological and pharmaceutical samples. sigmaaldrich.commeddocsonline.org This technique offers high reproducibility and is suitable for monitoring industrial exposure to aromatic compounds like toluene (B28343), of which hippuric acid is a metabolite. nih.gov
Reversed-phase HPLC (RP-HPLC) is a common approach for hippuric acid analysis. In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. pan.olsztyn.pl The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The efficiency of the separation can be influenced by the type of column used. For instance, studies have shown that a shorter C8 column can be as effective as a longer C18 column in resolving hippuric acid, but in a significantly shorter time. pan.olsztyn.pl
Detection is often carried out using an ultraviolet (UV) detector, with the wavelength set at a point where hippuric acid exhibits strong absorbance, such as 225 nm, 228 nm, or 254 nm. nih.govpan.olsztyn.plcdc.gov The choice of wavelength can depend on the specific matrix and potential interferences.
Sample preparation for HPLC analysis often involves a liquid-liquid extraction (LLE) step to isolate the hippuric acid from the sample matrix. nih.govrsc.org One advanced extraction technique is single drop liquid-liquid-liquid microextraction (LLLME), which provides excellent clean-up for complex biological fluids like urine and serum. rsc.orgrsc.org This method is noted for being simple, fast, sensitive, and accurate. rsc.org
The performance of HPLC methods for hippuric acid is characterized by several key parameters. Linearity is typically observed over a wide concentration range, with high correlation coefficients (often greater than 0.99) indicating a strong relationship between concentration and detector response. nih.govshimadzu.com The limits of detection (LOD) and quantification (LOQ) are important for determining the sensitivity of the method, with reported LODs as low as 0.3 µg/L. rsc.orgrsc.org Precision, measured by intra-day and inter-day relative standard deviations (RSD), is generally low, indicating good repeatability of the method. rsc.orgrsc.orgnih.gov
Table 1: Comparison of HPLC Columns for Hippuric Acid Analysis pan.olsztyn.pl
| Column Type | Dimensions | Retention Time for Hippuric Acid |
| C18 (LUNA) | 4.6 × 250 mm, 5 µm | 12.52 min |
| C8 (ZORBAX) | 4.6 × 150 mm, 5 µm | 3.67 min |
This table illustrates that the shorter C8 column provides a much faster analysis time for hippuric acid compared to the longer C18 column under the same mobile phase conditions.
Ion Chromatography (IC) presents a simple, rapid, and precise method for the determination of hippuric acid, particularly in human urine. researchgate.netnih.gov This technique is especially useful for the analysis of ionic species and can be performed with a suppressed conductivity detector. researchgate.netnih.gov
A typical IC method for hippuric acid involves an anion exchange column for separation. researchgate.netnih.gov The mobile phase is often a simple aqueous solution, such as a mixture of sodium carbonate and sodium bicarbonate. researchgate.netnih.gov This makes the method relatively eco-friendly compared to some HPLC methods that use organic solvents.
The performance of IC methods for hippuric acid is notable for its sensitivity and precision. The detection limit for hippuric acid can be as low as 1.0 μg/L. researchgate.netnih.gov The analysis time for a single run is typically around 30 minutes under optimized conditions. researchgate.netnih.gov Furthermore, the method demonstrates good recovery rates, often between 93.2% and 98.0%, and low relative standard deviations (RSD) in the range of 1.4% to 2.3% for multiple measurements, indicating high precision. researchgate.netnih.gov Ion chromatography coupled with mass spectrometry (IC-MS) is another powerful technique for the metabolomics of polar metabolites, including hippurate. eurisotop.com
An ion-exchange HPLC method has also been developed for the determination of methenamine (B1676377) hippurate in pharmaceutical preparations, showcasing the versatility of ion-exchange principles in analyzing hippurate-containing compounds. nih.govresearchgate.net This method utilizes a Zorbax SCX-300 column and a mobile phase of acetonitrile (B52724) and sodium perchlorate (B79767) monohydrate, with UV detection at 212 nm. nih.govresearchgate.net The method shows good linearity, precision, and accuracy, with no interference from other components in the tablets. nih.gov
Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful and sensitive analytical technique that can be applied to the determination of hippuric acid and its derivatives in biological samples like human urine. merckmillipore.comnih.govnih.gov This method is particularly useful for screening hippurates following occupational exposure to solvents such as toluene and xylene. nih.gov
MEKC is a form of capillary electrophoresis where the separation is enhanced by the addition of micelles to the buffer solution. The separation of hippuric acid and related compounds, like methylhippuric acids, can be optimized by adjusting various experimental parameters. merckmillipore.comnih.gov These include the type of micelles used and the addition of modifiers like urea (B33335) to the micellar solution. merckmillipore.comnih.gov For instance, a method using a phosphate (B84403) buffer containing dodecyltrimethylammonium (B156365) bromide and urea has been shown to be effective. nih.gov
The analytical conditions for MEKC typically involve a specific buffer system, such as sodium phosphate, and the application of a high voltage. nih.govnih.gov The separation is rapid, with analysis times often less than 12 minutes. nih.gov The method demonstrates good linearity for the analytes and satisfactory within-day precision. nih.gov MEKC is considered an accurate, sensitive, rapid, and simple method for the analysis of hippuric acid in urine samples. nih.gov
Table 2: Optimized Conditions for MEKC Analysis of Hippurates nih.gov
| Parameter | Condition |
| Buffer | 20 mM Phosphate buffer (pH 8.0) |
| Micelle | 100 mM Dodecyltrimethylammonium bromide |
| Additive | 4 M Urea |
| Applied Voltage | -22 kV |
Ion Chromatography (IC)
Spectrophotometric Methods for Hippuric Acid Derivatives
Spectrophotometric methods offer a rapid, simple, and inexpensive alternative for the estimation of hippuric acid and its derivatives. These methods are often based on the formation of a colored product that can be measured in the visible region of the electromagnetic spectrum.
One such method involves a specific reaction that produces hippuric acid azlactone, which has a distinct absorbance in the visible range. nih.gov This approach avoids the interference from reagents and solvents that can be an issue in direct UV spectrophotometric assays of hippuric acid. nih.gov Another colorimetric method for the quantitative analysis of urinary hippuric acid involves reacting the sample with pyridine (B92270) and benzenesulfonyl chloride to form a colored solution. scispace.com The absorbance of this solution is then measured at 410 nm. scispace.comcdc.gov This method has been shown to have good precision, with a coefficient of variation of 6%, and a high recovery rate of 103% for urine samples containing 0.2-0.5 mg/ml of hippuric acid. scispace.com The concentration has been found to be linear up to 2.0 mg/ml of hippuric acid. scispace.com
UV-visible spectrophotometry is also used for the quantitative analysis of hippuric acid derivatives like methyl hippuric acid in urine, which can be an indicator of occupational exposure to xylene. phcogj.com Furthermore, a UV spectroscopic method has been developed for the estimation of the hippuric acid prodrug, methenamine hippurate. impactfactor.org This method was found to be linear, precise, accurate, specific, and robust, making it suitable for routine quality control in the pharmaceutical industry. impactfactor.org The absorbance for this method is typically measured at a wavelength of 228 nm. impactfactor.org
Table 3: Key Parameters of a Spectrophotometric Method for Hippuric Acid cdc.gov
| Parameter | Value/Range |
| Technique | Visible Absorption Spectrophotometry |
| Wavelength | 410 nm |
| Calibration Range | 0.005 to 0.5 g/L (in a 1:5 urine dilution) |
| Estimated LOD | 0.002 g/L |
| Precision (Sr) | 0.06 |
Optical Crystallography for Biurate Identification in Research Samples
Optical crystallography is a valuable technique for the identification of crystalline components in various samples, including urinary sediments. dvm360.com This method utilizes a polarizing microscope to examine the optical properties of crystals, which can help in their definitive identification. dvm360.com While standard light microscopy is often the initial step in identifying urinary crystals based on their morphology, it can be challenging to differentiate between certain types of crystals that have similar shapes. eclinpath.comnih.gov
For instance, ammonium (B1175870) biurate crystals, which can be pathologically relevant, may be difficult to distinguish from other crystals like xanthine. eclinpath.comdergipark.org.tr In such cases, optical crystallography provides a more definitive identification by analyzing properties like refractive index and birefringence. dvm360.com These observed optical properties are then compared with known standards to determine the mineral type. dvm360.com
Although techniques like infrared spectroscopy and high-pressure liquid chromatography are also considered optimal for crystal identification, optical crystallography remains a key method, particularly when detailed morphological and optical data are required. eclinpath.comdergipark.org.tr The identification of ammonium biurate crystals is significant as their presence can be indicative of certain metabolic conditions or diseases. dergipark.org.tr For example, they are commonly observed in animals with reduced hepatic uricase activity or liver impairment. dergipark.org.tr
It is important to note that while crystalluria indicates urine supersaturation with the crystal's components, the presence of crystals does not always signify a pathological condition. eclinpath.com However, the accurate identification of specific crystals like ammonium biurate through methods such as optical crystallography is crucial for guiding further investigation and diagnosis. nih.gov
Quantitative Detection and Measurement Techniques for Ammonium
The accurate quantification of ammonium (NH₄⁺) is critical in various research contexts. Several robust methods are available, each with distinct principles, advantages, and limitations.
Colorimetric Assays (e.g., Indophenol (B113434)/Berthelot Reaction, Salicylate (B1505791) Method)
Colorimetric assays are widely used for ammonium quantification due to their cost-effectiveness and high sensitivity. upv.es These methods are based on a chemical reaction that produces a colored compound, with the intensity of the color being proportional to the ammonium concentration. sterlitech.com
The Indophenol/Berthelot Reaction is a classic method where ammonia (B1221849) reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline solution to form a blue-colored indophenol. researchgate.netmdpi.compsu.edu The reaction is typically catalyzed by sodium nitroprusside. mdpi.com The resulting indophenol product can be quantitatively measured using a UV-vis spectrophotometer at a wavelength between 630 and 655 nm. mdpi.com Modifications to this method have been developed to improve sensitivity and reduce the toxicity of reagents. researchgate.netpsu.edu For instance, replacing phenol with less toxic compounds like o-phenylphenol has been shown to yield a stable color within 20 minutes at room temperature. researchgate.net
The Salicylate Method is a popular modification of the Berthelot reaction that uses sodium salicylate instead of the more toxic and odorous phenol. mdpi.comallresearchjournal.com In this method, ammonium compounds react with hypochlorite to form monochloramine. sterlitech.comallresearchjournal.com The monochloramine then reacts with salicylate to produce 5-aminosalicylate (B10771825). sterlitech.commdpi.com In the presence of a catalyst like sodium nitroprusside, the 5-aminosalicylate is oxidized to form a green-colored indosalicylate compound, which is measured spectrophotometrically. sterlitech.comresearchgate.net This method is known for its high precision and has been validated for use in various sample types, including marine water. allresearchjournal.com
Table 1: Comparison of Common Colorimetric Assays for Ammonium
| Feature | Indophenol/Berthelot Reaction | Salicylate Method |
| Principle | Reaction of ammonia with phenol and hypochlorite to form blue indophenol. mdpi.com | Reaction of ammonia with hypochlorite and salicylate to form green indosalicylate. sterlitech.commdpi.com |
| Primary Reagent | Phenol. mdpi.com | Sodium Salicylate. mdpi.com |
| Catalyst | Sodium Nitroprusside. researchgate.net | Sodium Nitroprusside (Nitroferricyanide). upv.essterlitech.com |
| Detection Wavelength | 630-655 nm. mdpi.com | ~653 nm. allresearchjournal.com |
| Advantages | High sensitivity. mdpi.com | Reduced reagent toxicity, high precision. researchgate.netallresearchjournal.com |
| Considerations | Phenol is toxic and odorous. researchgate.net Potential for interference from amino acids. scialert.net | Iron can cause significant negative interference. researchgate.net |
Ion Chromatography
Ion chromatography (IC) is a highly sensitive and reliable technique for the quantitative trace analysis of ammonium. researchgate.net This method separates ions based on their affinity for an ion-exchange resin. It is capable of determining ammonium along with other inorganic cations like lithium, sodium, potassium, magnesium, and calcium in a single analysis. lcms.cz
The use of high-capacity cation exchange columns, such as the Dionex IonPac CS16, allows for the analysis of samples with a wide range of ionic strengths and improves the resolution between sodium and ammonium peaks. lcms.cz IC has demonstrated excellent performance with low detection limits (LOD), in some cases reaching below 2 µg/L under acidic and neutral conditions. nih.gov However, the reliability of IC can be affected by the sample matrix, pH, and potential contamination from reagents or the environment. researchgate.netnih.gov
Electrochemical and Ammonia-Selective Electrode Methods
Electrochemical methods, particularly those using an ammonia-selective electrode (ISE), offer a rapid and convenient alternative to colorimetric and chromatographic techniques. metrohm.comnews-medical.net An ammonia ISE operates by using a hydrophobic, gas-permeable membrane that separates the sample from an internal solution of ammonium chloride. nemi.govhach.com
To measure ammonium, the sample's pH is raised to above 11, converting the ammonium ions (NH₄⁺) to ammonia gas (NH₃). nemi.govhach.com This gas diffuses across the membrane, causing a pH change in the internal solution, which is detected by an internal pH electrode. nemi.govhach.com The potential change is proportional to the ammonia concentration in the sample. hach.com This method is applicable over a broad concentration range (e.g., 0.03 to 1400 mg NH₃-N/L) and is not affected by sample color or turbidity. nemi.govedgeanalytical.com However, volatile amines can act as positive interferences. nemi.gov
Enzymatic Assays
Enzymatic assays provide a highly specific method for ammonium quantification. These assays typically utilize the enzyme glutamate (B1630785) dehydrogenase (GLDH). eclinpath.combiocompare.com GLDH catalyzes the reductive amination of 2-oxoglutarate with ammonium and the cofactor NADPH to form L-glutamate and NADP⁺. eclinpath.com
The concentration of ammonium is determined by measuring the decrease in NADPH concentration, which can be monitored spectrophotometrically by the change in absorbance at 340 nm. biocompare.comscirp.org This method is highly specific and can be automated for routine clinical use. revistamedicinadelaboratorio.esnih.govresearchgate.net Commercially available kits are widely used for measuring ammonium in plasma and have been successfully adapted for urine analysis after appropriate sample dilution. revistamedicinadelaboratorio.esnih.gov
Table 2: Overview of Ammonium Quantification Techniques
| Method | Principle | Typical Detection Limit | Key Advantages | Key Limitations |
| Colorimetric Assays | Formation of a colored complex measured by spectrophotometry. sterlitech.commdpi.com | 0.2 µM - 0.5 ppm. researchgate.netallresearchjournal.com | Cost-effective, high sensitivity. upv.es | Time-consuming, reagent toxicity, potential interferences. researchgate.netscialert.netmetrohm.com |
| Ion Chromatography | Separation of ions followed by conductivity detection. lcms.cz | <2 µg/L - 6 µg/L. researchgate.netnih.gov | High sensitivity, simultaneous analysis of multiple cations. lcms.cz | Matrix effects, potential for contamination. researchgate.netnih.gov |
| Ammonia-Selective Electrode | Diffusion of NH₃ gas across a membrane, causing a pH change. nemi.gov | 0.03 mg/L. nemi.gov | Rapid, wide dynamic range, tolerates turbid samples. metrohm.comhach.com | Interference from volatile amines. nemi.gov |
| Enzymatic Assays | GLDH-catalyzed reaction with spectrophotometric monitoring of NADPH. eclinpath.com | 2.92 mmol/L (in urine). nih.gov | High specificity, suitable for automation. revistamedicinadelaboratorio.esnih.gov | Requires sample dilution for high-concentration matrices. revistamedicinadelaboratorio.es |
Sample Preparation and Derivatization Strategies
Proper sample handling and preparation are paramount for obtaining accurate and reliable ammonium measurements, especially in complex biological matrices. The inherent volatility of ammonia and its continuous production in biological samples necessitate stringent pre-analytical control. researchgate.netresearchgate.net
Pre-analytical Considerations for Biological Matrices (e.g., Urine, Plasma, Tissue Homogenates)
The accurate measurement of ammonium in biological samples is challenging due to its instability and the potential for contamination. eclinpath.comresearchgate.net
Plasma: Blood samples should be collected into tubes containing an anticoagulant like EDTA or lithium heparin, preferably pre-chilled. eclinpath.comlabmed.org.uk To prevent spurious increases in ammonia from red blood cell metabolism, samples must be placed on ice immediately, centrifuged within 15 minutes of collection, and the plasma separated. eclinpath.comlabmed.org.uk Once separated, plasma is stable for about 3-4 hours at 4°C or for longer periods if frozen at -20°C or below. eclinpath.comlabmed.org.uk The use of a tourniquet during venipuncture should be minimized as it can increase venous ammonia levels. captodayonline.com Arterial blood is often considered the preferred specimen to avoid influences from peripheral muscle metabolism. captodayonline.com
Urine: Urinary ammonium concentrations are significantly higher than in plasma, necessitating substantial dilution (e.g., 1:100) before analysis with methods designed for plasma. revistamedicinadelaboratorio.es To prevent the bacterial growth that can generate ammonia, urine samples should be refrigerated. revistamedicinadelaboratorio.es Studies have shown that urinary ammonium is stable for up to 48 hours at room temperature and for at least 9 days at 4°C. nih.gov For long-term storage, freezing at -80°C is effective for at least 24 months. nih.gov
Tissue Homogenates: Tissue samples must undergo a thorough homogenization process to break down the cellular structure and ensure complete extraction of the analyte. mdpi.com After harvesting, tissues should be washed in cold phosphate-buffered saline (PBS) and then resuspended in an appropriate assay buffer before homogenization. abcam.com The resulting homogenate is then centrifuged at high speed in a cold microcentrifuge to remove insoluble material, and the supernatant is collected for analysis. abcam.com
Table 3: Pre-analytical Handling for Biological Matrices
| Matrix | Key Considerations |
| Plasma | - Use EDTA or heparin tubes. eclinpath.com - Place on ice immediately after collection. labmed.org.uk - Centrifuge and separate plasma within 15 minutes. eclinpath.com - Analyze promptly or store at 4°C (short-term) or ≤ -20°C (long-term). labmed.org.uk |
| Urine | - Requires significant dilution (e.g., 1:100) prior to analysis. revistamedicinadelaboratorio.es - Refrigerate to prevent bacterial growth. revistamedicinadelaboratorio.es - Stable for 48h at room temp, 9 days at 4°C, or ≥24 months at -80°C. nih.gov |
| Tissue Homogenates | - Requires thorough homogenization to break cell lattices. mdpi.com - Wash tissue in cold PBS. abcam.com - Centrifuge homogenate at high speed and low temperature to remove debris. abcam.com |
Derivatization Methods for Enhanced Detection and Separation
In the analysis of compounds like ammonium hippurate, derivatization is a crucial technique employed to improve detection and separation, particularly for methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net While many modern liquid chromatography-mass spectrometry (LC-MS) methods can analyze metabolites without derivatization, certain applications benefit from this step. nih.gov
Derivatization modifies the chemical structure of the analyte to enhance its physicochemical properties. For instance, converting polar and nonvolatile metabolites into more volatile or detectable forms is essential for GC-MS analysis. nih.gov A common approach involves converting phenols and amines into dansylated derivatives, which are more readily ionizable by LC-MS, thereby improving detection sensitivity. nih.gov For example, a mixture of ammonium hydroxide (B78521) and dansyl chloride solutions has been used for the derivatization of certain metabolites in plasma and urine. nih.gov
Another derivatization strategy involves the use of reagents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) for pre-column derivatization in HPLC, which can significantly improve detection sensitivity. researchgate.net In some cases, to quantify fluoroacetate (B1212596) salts, samples are derivatized with pentafluorobenzyl bromide before analysis by a gas chromatograph equipped with an electron-capture detector. epa.gov
The primary goals of derivatization in the context of this compound analysis include:
Increased Volatility: For GC-based methods.
Enhanced Ionization Efficiency: For mass spectrometry (MS) detection.
Improved Chromatographic Separation: By altering the polarity and size of the molecule.
Introduction of a Fluorophore or Chromophore: To enable or enhance detection by fluorescence or UV-Vis detectors, respectively. google.com
Method Validation and Quality Assurance in Research
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. It involves a series of experiments designed to assess the performance characteristics of the method, ensuring the reliability, reproducibility, and accuracy of the results.
Establishing Linearity and Working Range
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. The working range is the interval over which the method is shown to be precise, accurate, and linear.
For spectrophotometric methods used in the analysis of related compounds like methenamine hippurate, linearity is often established over a concentration range such as 10-80 µg/ml. In one study, the linearity for hippuric acid was evaluated using five concentrations ranging from 2 to 6 µg/mL, yielding a high correlation coefficient (R² = 0.998). impactfactor.org Another method for ammonia determination showed linearity from 0.2 µg to 7 µg per assay. nzytech.com
The establishment of linearity typically involves:
Preparing a series of standard solutions of the analyte at different known concentrations.
Analyzing these standards using the specified analytical method.
Plotting the instrumental response against the concentration of the analyte.
Performing a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²). A correlation coefficient close to 1 (e.g., ≥ 0.99) indicates a strong linear relationship. aesan.gob.es
Table 1: Example of Linearity Data for a Spectrophotometric Method
| Concentration (µg/mL) | Absorbance |
|---|---|
| 2 | 0.205 |
| 4 | 0.412 |
| 6 | 0.618 |
| 8 | 0.824 |
| 10 | 1.030 |
This is a hypothetical data table for illustrative purposes.
Assessment of Analytical Sensitivity and Detection Limits
Analytical sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. It is often related to the slope of the calibration curve. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key parameters that define the lower limits of a method's performance.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For instance, a UV-visible spectrophotometric method for hippuric acid reported an LOD and LOQ of 0.169 µg/mL and 0.048 µg/mL, respectively. impactfactor.orgresearchgate.net Another method for ammonia had a detection limit of 0.07 mg/L, derived from an absorbance difference of 0.020 at 340 nm. nzytech.com
The determination of LOD and LOQ can be based on several approaches, including:
Signal-to-Noise Ratio: Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.
Standard Deviation of the Blank: Calculating the mean of blank measurements and adding a multiple (usually 3 for LOD and 10 for LOQ) of the standard deviation.
Calibration Curve Parameters: Using the standard deviation of the y-intercepts of regression lines.
Evaluation of Trueness, Accuracy, and Precision
These three parameters are fundamental to describing the reliability of an analytical method.
Trueness: Refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is a measure of systematic error or bias. azom.comdewetron.com
Precision: Describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It reflects the random error of a method and is usually expressed as the standard deviation or relative standard deviation (RSD). azom.comdewetron.com
Accuracy: Represents the closeness of an individual measurement to the true value. It encompasses both trueness and precision, reflecting the total error (systematic and random). azom.comdewetron.com
Precision is often evaluated at different levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.
In validation studies, precision is considered acceptable if the RSD is less than 2%. Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the added analyte that is measured is calculated. Recovery values typically between 90% and 120% are considered acceptable. impactfactor.orgresearchgate.net For example, an HPLC method for methenamine showed an accuracy of 99-101% based on recovery from spiked placebo tablets. researchgate.net
Table 2: Example of Precision and Accuracy Data
| Spike Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| Low | 1.5 | 1.8 | 98.5 |
| Medium | 1.2 | 1.5 | 100.2 |
| High | 1.0 | 1.3 | 99.1 |
This is a hypothetical data table for illustrative purposes.
Considerations for Selectivity and Specificity
Specificity: The ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net
Selectivity: Refers to the extent to which the method can determine particular analyte(s) in a complex mixture without interference from other components in the mixture.
In chromatographic methods, specificity is demonstrated by showing that the peak corresponding to the analyte is well-resolved from other peaks. researchgate.net For instance, in an HPLC method for methenamine, it was shown that peaks for mandelic acid and hippuric acid did not interfere with the analysis. researchgate.net In immunoassays or enzymatic assays, specificity is determined by testing for cross-reactivity with structurally related compounds. For example, a test for hippurate hydrolysis using ninhydrin (B49086) is a qualitative method where specificity is crucial for identifying bacteria like Gardnerella vaginalis and Listeria monocytogenes. hardydiagnostics.com
Interfering substances in a sample can be identified by including an internal standard during analysis. nzytech.com
Advanced Research Applications and Mechanistic Studies
Investigating Enzyme Kinetics and Reaction Mechanisms
The unique structure of ammonium (B1175870) hippurate makes it a suitable compound for studying the kinetics and mechanisms of several enzyme families. The hippurate moiety acts as a substrate or modulator for specific hydrolases, while the ammonium ion is a key player in nitrogen metabolism.
Hippurate hydrolase (EC 3.5.1.32) is an enzyme that catalyzes the hydrolysis of hippurate into benzoate (B1203000) and glycine (B1666218). wikipedia.org This reaction is central to the hippurate hydrolysis test, a biochemical assay used for the presumptive identification of various bacteria, including Gardnerella vaginalis, Campylobacter jejuni, and Group B streptococci. wikipedia.org In these studies, ammonium hippurate can serve as the substrate, with the rate of production of either benzoate or glycine being monitored to determine enzyme activity.
Research into microbial enzymes often involves characterizing their kinetic properties. For instance, a study on a hippurate hydrolase homolog (HhaseAm) from the thermophilic bacterium Acetomicrobium mobile determined its optimal operating conditions and substrate specificity. umin.jp The enzyme showed maximum activity at 70°C and a pH of 7.0. umin.jp Such studies often follow non-Michaelis-Menten kinetics, exhibiting substrate inhibition at certain concentrations. umin.jp
Another area of research involves peptidylglycine α-hydroxylating monooxygenase (PHM), an enzyme that hippurate can act as a substrate for. Studies have used hippurate and its analogs to determine apparent steady-state kinetic values, as shown in the table below. nih.gov
| Substrate | KM,app (mM) | VM,app (nmol/min/μg) | (V/K)app (M⁻¹s⁻¹) |
| Hippurate | 1.1 ± 0.1 | 100 ± 2 | 1500 ± 200 |
| 4-Methoxyhippurate | 0.23 ± 0.03 | 110 ± 3 | 8000 ± 1000 |
| 4-Nitrohippurate | 0.13 ± 0.02 | 120 ± 3 | 15000 ± 2000 |
| This table presents kinetic parameters for the oxidation of hippurate and its analogs by Peptidyl-α-hydroxylating monooxygenase (PAM), the bifunctional enzyme containing PHM. Data sourced from a study on substituted hippurates as substrates and inhibitors of PHM. nih.gov |
The components of this compound are deeply involved in the modulation of enzymes central to ammonia (B1221849) metabolism, particularly in the kidney. Hippurate is a known modulator of enzymes involved in renal ammoniagenesis. nih.gov Research using rat kidney models has shown that hippurate can stimulate ammonia production. researchgate.net
Specifically, hippurate has been found to:
Activate γ-glutamyltransferase (γ-GT) : In microperfusion studies of rat proximal tubules, the presence of hippurate significantly increased the formation of glutamate (B1630785) from glutamine, a key step in ammonia production. nih.gov The kinetic constants for this activation were estimated, yielding an apparent Kₘ of 0.58 mmol/l and a Vₘₐₓ of 56 pmol × s⁻¹ × m⁻¹. nih.gov
Modulate Glutaminases : Hippurate differentially affects glutaminase (B10826351) enzymes. It stimulates the activity of phosphate-independent glutaminase (PIG) while inhibiting phosphate-dependent glutaminase (PDG), especially under conditions of metabolic acidosis. researchgate.net This modulation suggests a physiological role for hippurate in regulating renal ammonia synthesis. researchgate.net
The ammonium ion (NH₄⁺) itself is a central molecule in nitrogen metabolism, and its enzymatic utilization is a major area of study. Enzymes such as glutamine synthetase (GS) and glutamate dehydrogenase (GDH) are responsible for assimilating ammonia into amino acids. nih.govnih.gov Kinetic studies of these enzymes are fundamental to understanding how organisms manage nitrogen balance and prevent ammonia toxicity. nih.govfkit.hrresearchgate.net
Studies on Hippurate Hydrolase Activity (e.g., Microbial Enzymes)
Tracer Studies and Metabolic Flux Analysis
Isotopically labeled forms of this compound or its precursors are powerful tools for tracing the flow of nitrogen and carbon through complex metabolic networks.
Stable isotope tracing, particularly with Nitrogen-15 (¹⁵N), allows researchers to follow the metabolic fate of nitrogen atoms from a specific source. wikipedia.org ¹⁵N-labeled ammonium salts are frequently used to quantify the rates of nitrogen-based metabolic processes like ureagenesis and amino acid synthesis. physiology.orgmetsol.com
In the context of this compound, either the ammonium or the hippurate moiety can be labeled.
¹⁵N-Hippurate : Direct use of ¹⁵N-hippurate has been documented in studies of renal ammoniagenesis in rat kidney slices. nih.gov These experiments demonstrated that hippurate itself can serve as a substrate for ammonia production, with the ¹⁵N label appearing in the ammonia produced. nih.gov
¹⁵N-Precursors : Often, the hippurate precursor, glycine, is labeled with ¹⁵N. Following administration of [¹⁵N]glycine, the appearance of the label in urinary hippuric acid is measured. physiology.orgphysiology.org This serves as an indirect measure of the intracellular ¹⁵N-glycine enrichment, which is a critical parameter for accurately calculating rates of whole-body protein synthesis. physiology.orgphysiology.org
The time to reach a steady-state isotopic enrichment (plateau) is a key factor in these studies. Research has shown that following administration of ¹⁵N-labeled compounds, the ¹⁵N enrichment in urinary ammonia and hippuric acid typically approaches a plateau within 6-10 hours. physiology.org
Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com Stable isotope tracing is the core experimental method for MFA. By providing a labeled substrate (like ¹⁵N-ammonium or ¹³C-glucose) and measuring the isotopic labeling patterns in downstream metabolites, researchers can map the flow of atoms through the network. creative-proteomics.comresearchgate.net
Using ¹⁵N-labeled this compound or its components allows for detailed mapping of nitrogen pathways:
Nitrogen Flow from Ammonium : The ¹⁵N from the ammonium ion can be traced as it is assimilated by glutamine synthetase and glutamate dehydrogenase into the amino acid pool. nih.gov From there, the label can be followed into other amino acids via transamination reactions and ultimately into urea (B33335), providing a quantitative picture of the urea cycle and related pathways. physiology.orgmetsol.com
Probing the Glycine Pool : As mentioned, tracing ¹⁵N from glycine into hippurate provides a window into the metabolically active glycine pool. physiology.org This is essential for resolving fluxes related to one-carbon metabolism and the synthesis of proteins and other nitrogenous compounds.
Carbon Fate : While less common, the carbon atoms of hippurate could be labeled with ¹³C. Tracing ¹³C from the glycine or benzoate portions of hippurate would allow researchers to follow the fate of these carbon skeletons, investigating their potential entry into central carbon metabolism or other biosynthetic pathways. GC-MS is a primary analytical technique for measuring labeling patterns in metabolites for MFA. creative-proteomics.com
Application of Stable Isotopes (e.g., 15N-labeled Ammonium or Precursors)
Research in Diverse Animal Models (Focus on Physiological Mechanisms)
Animal models are indispensable for studying the physiological roles of this compound and its constituents in a whole-organism context. Rats and mice are the most commonly used models for this research.
Studies in animal models have provided key insights into renal physiology and nitrogen metabolism:
Renal Ammoniagenesis in Rats : A significant body of research has used rat models to explore the role of hippurate in kidney function. In vivo microperfusion of single proximal tubules in rats demonstrated that hippurate in the tubular lumen activates γ-GT, thereby enhancing local ammonia production from glutamine. nih.gov Studies on isolated rat kidney cortex slices have further elucidated how hippurate's modulation of glutaminase activity is affected by physiological states like metabolic acidosis. nih.govresearchgate.net For example, ammonia production from hippurate was significantly increased in rats that were acidotic or had a reduced renal mass. nih.gov
Hyperammonemia Models : While not using hippurate specifically, models of hyperammonemia have been created in rats by feeding them diets supplemented with ammonium salts like ammonium acetate. nih.gov These studies are relevant to the ammonium component of this compound and show that chronically elevated ammonia leads to increased urea levels and changes in the activity of key liver enzymes like glutamine synthetase and glutamate dehydrogenase. nih.gov
Exercise Physiology in Mice : Research in mice has investigated the relationship between circulating ammonia levels and physical endurance. One study found that mice with high intrinsic exercise capacity had significantly lower resting serum ammonia levels compared to mice with low capacity. medsci.org This highlights the importance of efficient ammonia handling for physiological performance and provides a context for studying how compounds affecting ammonia metabolism might influence exercise capacity. medsci.org
| Animal Model | Research Focus | Key Findings |
| Rat | Renal Ammoniagenesis (in vivo microperfusion) | Hippurate in the proximal tubule lumen activates γ-glutamyltransferase, increasing local ammonia production. nih.gov |
| Rat | Renal Ammoniagenesis (kidney slices) | Hippurate stimulates phosphate-independent glutaminase and inhibits phosphate-dependent glutaminase. researchgate.net Ammonia production from hippurate is elevated in acidosis. nih.gov |
| Rat | Hyperammonemia (Ammonium Acetate diet) | Chronic high ammonia intake increases blood and tissue ammonia, elevates urea, and alters liver enzyme activity (increased GS and GDH). nih.gov |
| Mouse | Intrinsic Exercise Capacity | Mice with higher endurance capacity exhibit lower resting serum ammonia levels, suggesting a link between ammonia metabolism and physical performance. medsci.org |
| This table summarizes findings from research using diverse animal models to investigate physiological mechanisms related to the components of this compound. |
Modeling Hyperammonemia and Nitrogen Homeostasis Interventions
Hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, can be detrimental, especially to the central nervous system. nih.govbmj.com In a healthy state, the body maintains blood ammonia concentrations below 50 µM in adults. nih.gov However, disruptions in nitrogen homeostasis, such as in urea cycle disorders or liver disease, can lead to toxic ammonia accumulation. nih.govdovepress.com
This compound's precursor, benzoate, is utilized in research to model interventions for hyperammonemia. Benzoate combines with glycine to form hippurate, which is then excreted in the urine. bmj.comresearchgate.netwikipedia.org This process provides an alternative pathway for the disposal of waste nitrogen, thereby reducing the load on the urea cycle. bmj.comnih.govfaimallusr.com In research models, the administration of benzoate has been shown to decrease blood ammonia levels by facilitating the formation and excretion of hippurate. nih.govdovepress.com This mechanism allows scientists to study the dynamics of nitrogen metabolism and the efficacy of alternative nitrogen disposal routes. For instance, in studies involving children with inborn errors of ureagenesis, the administration of sodium benzoate resulted in a significant portion of urinary waste nitrogen being excreted as hippurate nitrogen. nih.gov
Table 1: Key Processes in Nitrogen Homeostasis and Hyperammonemia Intervention
| Process | Description | Key Molecules | Organ(s) Involved |
|---|---|---|---|
| Urea Cycle | The primary pathway for converting toxic ammonia into urea for excretion. bmj.com | Ammonia, Urea, Arginine | Liver |
| Hyperammonemia | Elevated levels of ammonia in the blood, often due to liver dysfunction or genetic disorders. nih.govnih.gov | Ammonia | Blood, Brain |
| Alternative Nitrogen Disposal | The use of compounds like benzoate to facilitate the excretion of nitrogen via pathways other than the urea cycle. bmj.comnih.gov | Benzoate, Glycine, Hippurate | Liver, Kidneys |
Investigating Renal and Hepatic Metabolic Adaptations to Acid-Base Perturbations
The kidneys and liver play crucial roles in maintaining the body's acid-base balance. The kidneys regulate this balance by reabsorbing filtered bicarbonate and excreting acid, primarily in the form of ammonium. derangedphysiology.comnih.gov In response to metabolic acidosis, renal ammoniagenesis—the production of ammonia from glutamine—can increase significantly. derangedphysiology.comnih.govnih.gov This process not only helps to excrete acid but also generates new bicarbonate. nih.govanu.edu.au
The liver also contributes to acid-base homeostasis through its metabolic processes, including the urea cycle, which consumes bicarbonate. psu.edu Studies have shown that experimental acidosis can lead to an increased release of glutamine from the liver. psu.edu
The excretion of hippurate, following the administration of its precursor benzoate, involves renal processes that can be studied to understand how the kidneys adapt to changes in acid load. The excretion of hippurate, an organic anion, relies on renal transport mechanisms that are also involved in the handling of other endogenous and exogenous acids. By observing the renal clearance of hippurate under different acid-base conditions, researchers can gain insights into the adaptive capacity of the kidneys.
Exploring Gut-Liver-Kidney Axis Interactions in Health and Disease States
The gut-liver-kidney axis describes the complex bidirectional communication between the gut microbiota, the liver, and the kidneys. researchgate.netfrontiersin.org This interaction is vital for systemic health, and its disruption can contribute to the progression of chronic diseases. researchgate.net In conditions like chronic kidney disease (CKD), an imbalance in the gut microbiota can lead to an increased production of uremic toxins. frontiersin.orggiornaleitalianodinefrologia.it
One such toxin is ammonia, which can be produced by gut bacteria that metabolize urea. mdpi.com Elevated ammonia levels can damage the intestinal barrier, leading to a "leaky gut" and systemic inflammation that can worsen kidney disease. mdpi.commdpi.com The liver is central to this axis, as it receives gut-derived products through the portal vein and is responsible for detoxifying many of these substances. researchgate.netfrontiersin.org
The formation of hippurate from benzoate and glycine is a process that involves both hepatic and renal functions, making it a useful probe for studying the gut-liver-kidney axis. The gut microbiota can influence the availability of glycine, which is necessary for hippurate synthesis. Furthermore, the detoxification of benzoate in the liver and the subsequent excretion of hippurate by the kidneys highlight the interconnectedness of these organs in metabolic processes. nih.gov
Applications in Neurodevelopmental Disorder Research (e.g., maternal immune activation models)
Research into neurodevelopmental disorders (NDDs) such as autism spectrum disorder (ASD) has increasingly focused on the interplay between genetic and environmental factors. nih.gov Maternal immune activation (MIA) during pregnancy has emerged as a significant environmental risk factor for the development of NDDs in offspring. nih.govfrontiersin.org Animal models of MIA, often induced by administering immune-stimulating agents like poly I:C or lipopolysaccharides (LPS) during gestation, are used to study the underlying mechanisms. frontiersin.orgbiorxiv.orgresearchgate.net
Metabolomic studies in both human NDD populations and MIA animal models have revealed alterations in various metabolic pathways, including amino acid and hippurate metabolism. nih.gov For example, some studies have noted differential excretion of hippurate derivatives in the urine of individuals with ASD. nih.gov While the direct role of this compound is not the primary focus, the metabolic pathway leading to hippurate formation is of interest. Changes in hippurate levels could reflect alterations in gut microbiome composition or function, which has been increasingly linked to NDDs. mdpi.com The study of metabolites like hippurate in MIA models can provide valuable insights into the biochemical disruptions that may contribute to the neurodevelopmental changes observed in these disorders.
Exploration of Specific Transporter Activities
The movement of this compound's constituent parts, particularly hippurate, across cell membranes is mediated by specific transporter proteins. Research in this area focuses on understanding the function and substrate specificity of these transporters, which are crucial for drug disposition and the elimination of metabolic waste products. soyaku.co.jpmdpi.com
Organic Anion Transporter 3 (OAT3) Functionality and Substrate Specificity
Organic Anion Transporter 3 (OAT3), a member of the solute carrier (SLC) superfamily, is a key transporter expressed in the kidney, brain, and other tissues. soyaku.co.jpeurofinsdiscovery.com It functions as an organic anion/dicarboxylate exchanger, playing a significant role in the renal excretion of a wide range of endogenous and exogenous organic anions. uniprot.org
Hippurate is a known substrate for OAT3. uniprot.org Research using OAT3-expressing cell lines and knockout mouse models has helped to elucidate the transporter's function. For example, studies have shown that OAT3 mediates the uptake of organic anions like p-aminohippurate (B12120003) (PAH), a compound structurally related to hippurate. soyaku.co.jpuniprot.org The efflux of radiolabeled hippuric acid from the cerebrum is significantly reduced in OAT3 knockout mice, indicating the transporter's crucial role in clearing this metabolite from the brain. acs.org
Table 2: Substrates and Function of OAT3
| Feature | Description |
|---|---|
| Transporter Family | Solute Carrier (SLC) Superfamily eurofinsdiscovery.com |
| Function | Organic anion/dicarboxylate exchanger uniprot.org |
| Key Locations | Kidney, Brain, Skeletal Muscle soyaku.co.jp |
| Endogenous Substrates | Estrone sulfate, Urate, Prostaglandins uniprot.org |
| Exogenous Substrates | p-aminohippurate (PAH), Benzylpenicillin, Cimetidine, Hippurate soyaku.co.jpuniprot.org |
Multidrug Resistance-Associated Protein 4 (MRP4) Interactions and Efflux Mechanisms
Multidrug Resistance-Associated Protein 4 (MRP4), also known as ABCC4, is an ATP-binding cassette (ABC) transporter involved in the efflux of a variety of molecules, including cyclic nucleotides and drugs. acs.orgsolvobiotech.com It is expressed in several tissues, including the kidney, liver, and at the blood-brain barrier. acs.orgsolvobiotech.com
Research has shown that hippuric acid can interact with and inhibit MRP4-mediated transport. plos.orgresearchgate.net Studies using membrane vesicles from cells overexpressing MRP4 have demonstrated that hippuric acid can inhibit the uptake of known MRP4 substrates like methotrexate. plos.orgresearchgate.net This inhibitory effect suggests that hippurate is a substrate or at least an interacting compound for MRP4. In knockout mouse models, the retention of radioactivity in the heart after administration of a radiolabeled hippurate precursor was observed in Mrp4-deficient mice, further implicating MRP4 in the transport of hippurate. acs.org Understanding these interactions is crucial for predicting potential drug-drug interactions and for understanding the clearance mechanisms of various compounds. muslimuniversity.edu.af
Synthetic Strategies for Labeled Compounds in Research
The creation of labeled compounds is a cornerstone of modern biomedical investigation. For hippurate, these strategies are broadly categorized into radiolabeling for in vivo imaging and stable isotope labeling for metabolic and analytical studies. These labeled probes enable researchers to track the distribution and clearance of hippurate, providing insights into renal function and the activity of specific cellular transporters.
Radiolabeling for Positron Emission Tomography (PET) Imaging Studies (e.g., [11C]benzyl hippurate)
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that visualizes metabolic processes in the body. openmedscience.com It relies on radiotracers, which are biologically active molecules tagged with a short-lived positron-emitting isotope, such as Carbon-11 ([11C]). openmedscience.com Due to its short 20.4-minute half-life, [11C] requires rapid and efficient synthesis, typically performed on-site using a cyclotron. openmedscience.com
A notable application in this area is the development of [11C]benzyl hippurate as a PET probe. acs.orgnih.gov This tracer is designed to measure the activity of specific organic anion transporters that mediate the efflux of compounds from tissues like the brain and heart. acs.orgnih.gov The synthesis of [11C]benzyl hippurate can be achieved through several methods. One approach involves the N-acylation of a glycine ester using [carbonyl-11C]benzoyl chloride. acs.org Another strategy is the O-alkylation of a precursor with [11C]methyl iodide. acs.org
Once administered, [11C]benzyl hippurate is designed to be hydrolyzed by enzymes within the target tissues, releasing the [11C]-labeled hippuric acid. nih.gov Its subsequent clearance is monitored by the PET scanner. Studies in mice have shown that this tracer can be used to estimate the in vivo activity of Organic Anion Transporter 3 (OAT3) in the brain and Multidrug Resistance-Associated Protein 4 (MRP4) in the heart. acs.orgnih.gov This is demonstrated by the retention of radioactivity in knockout mice lacking these specific transporters compared to control animals. nih.gov
| Labeled Compound | Isotope | Synthesis Precursor | Application |
| [11C]Benzyl hippurate | Carbon-11 | [carbonyl-11C]Benzoyl chloride or [11C]Methyl iodide | PET imaging to estimate OAT3 and MRP4 transporter activity. acs.orgnih.gov |
| [131I]Iodohippuryl N(epsilon)-maleoyl-L-lysine | Iodine-131 | 3'-[131I]Iodohippuric acid | Research on reducing renal uptake of radiolabeled antibody fragments. nih.gov |
Development of Deuterated or Other Isotope-Labeled Probes
Stable isotope labeling is a non-radioactive method used extensively in metabolomics and pharmacokinetic studies. In this technique, atoms in a molecule are replaced with their heavier, stable isotopes (e.g., replacing hydrogen-1 with deuterium, or 2H/D). These labeled compounds are chemically identical to their natural counterparts but can be distinguished and quantified by mass spectrometry. nih.gov
Deuterium-labeled hippuric acid, such as hippuric acid-d2 or hippuric acid-d5, serves several critical research functions. medchemexpress.comscbt.com Its primary use is as an internal standard for the accurate quantification of endogenous hippuric acid in biological samples like urine and plasma by liquid chromatography-mass spectrometry (LC-MS). nih.gov Spiking a sample with a known amount of the deuterated standard corrects for variations during sample preparation and analysis, significantly improving the reliability of the measurement. nih.gov
Furthermore, these labeled probes are used to trace metabolic pathways. For example, the ratio of phenylacetylglycine (PAG) to hippuric acid (HA) has been investigated as a potential biomarker for drug-induced phospholipidosis, a type of cellular damage. nii.ac.jp The development of robust LC-MS/MS methods to simultaneously quantify HA and PAG, using their isotope-labeled versions as internal standards, was crucial for validating these findings in rat models. nii.ac.jp
| Labeled Compound | Isotope | Primary Application | Analytical Technique |
| Hippuric acid-d2 | Deuterium | Internal standard for metabolic studies. medchemexpress.com | Mass Spectrometry |
| Hippuric acid-d5 | Deuterium | Isotope labeled compound for biochemical research. scbt.com | Mass Spectrometry |
| Hippuric acid (ring-13C6) | Carbon-13 | Metabolomics and biomolecular NMR. isotope.com | Mass Spectrometry, NMR |
Historical Context and Future Research Directions
Evolution of Understanding in Hippurate Metabolism and Ammonium (B1175870) Dynamics
The scientific journey to understand ammonium hippurate is rooted in the historical investigation of its constituent parts: hippuric acid and ammonia (B1221849). Hippuric acid was first isolated from horse urine and for a long time, its presence in urine was primarily associated with hepatic function and exposure to certain aromatic compounds like toluene (B28343). reading.ac.ukacs.orgresearchgate.net The traditional view centered on the liver's role in detoxifying benzoic acid by conjugating it with the amino acid glycine (B1666218) to form hippurate, which is then excreted by the kidneys. researchgate.net This process was considered a straightforward detoxification pathway.
The understanding of ammonium's role in the body has also evolved significantly. Initially viewed as a toxic waste product of protein metabolism, ammonia is now recognized as a key player in acid-base homeostasis and as an intrarenal signaling molecule. nih.govbinasss.sa.crderangedphysiology.com The liver is the primary site for ammonia clearance, converting it into urea (B33335) through the urea cycle, a process that consumes bicarbonate. nih.govderangedphysiology.com The kidneys contribute to ammonia metabolism by generating ammonia from glutamine, a process crucial for excreting acid. nih.gov Under normal conditions, about half of the ammonia produced by the kidneys is excreted in the urine, while the other half returns to the systemic circulation to be metabolized by the liver. physiology.org
A paradigm shift in understanding hippurate metabolism came with the growing appreciation of the gut microbiome's role in host metabolism. It became clear that the gut microbiota are a major source of benzoic acid, produced through the breakdown of dietary polyphenols found in fruits, vegetables, and tea. researchgate.netscite.ainih.gov This microbial production of benzoate (B1203000) significantly influences the levels of hippurate in the body. scite.ai Consequently, urinary hippurate is now considered a key mammalian-microbial co-metabolite, its concentration reflecting the intricate interplay between diet, gut microbial activity, and host hepatic and renal function. reading.ac.ukscite.aiembl.de This modern view integrates the dynamics of the gut-liver-kidney axis, where microbial metabolites influence host physiology, and host processes manage the metabolic products. The focus has thus shifted from a simple detoxification pathway to a complex co-metabolic network with systemic implications.
Emerging Research Questions in Metabolic Biochemistry and Physiochemistry
The contemporary understanding of this compound as a product of host-microbiome co-metabolism has opened up new avenues of inquiry. Several emerging research questions are poised to deepen our knowledge in both metabolic biochemistry and physiochemistry.
In metabolic biochemistry, key questions include:
What are the precise molecular mechanisms by which hippurate influences host metabolic health? Studies have linked higher hippurate levels to improved glucose tolerance, enhanced insulin (B600854) secretion, and a healthier metabolic phenotype, but the underlying cellular and signaling pathways are not fully understood. researchgate.netinserm.frbmj.com
How does the variability in gut microbiome composition and function across individuals affect hippurate production and its subsequent physiological effects? The link between microbial gene richness and hippurate levels suggests that specific bacterial species or metabolic pathways are key, and identifying these could lead to targeted interventions. embl.debmj.comnih.gov
What is the full spectrum of host and microbial enzymes involved in the hippurate pathway beyond the known hepatic and microbial enzymes? Understanding the regulation of these enzymes could provide new targets for modulating hippurate levels.
How does hippurate interact with other microbial-derived metabolites to influence host health and disease? Hippurate is part of a complex mixture of co-metabolites, and its effects are likely modulated by the presence of other compounds like short-chain fatty acids and other aromatic metabolites. scite.ai
In physiochemistry, important questions are:
What are the detailed transport kinetics of hippurate and its precursors (benzoic acid, glycine) across intestinal, hepatic, and renal cell membranes?
How do physiochemical factors in the gut, such as pH and redox potential, influence the microbial production of benzoate?
What are the physiochemical interactions of this compound with other solutes in urine, and how might this affect its solubility and potential for crystallization under different physiological conditions? nih.gov
Can the specific physiochemical properties of this compound be leveraged for the development of novel diagnostic or therapeutic agents?
Potential for Novel Mechanistic Insights Guiding Future Research Avenues
The association of hippurate with various health states offers significant potential for uncovering novel biological mechanisms. The consistent observation that higher urinary hippurate levels are linked to greater gut microbial diversity and are inversely associated with conditions like metabolic syndrome, obesity, and inflammatory bowel disease positions hippurate as a key biomarker of a healthy metabolic state. reading.ac.uknih.govnih.gov This correlation suggests that hippurate may not merely be a passive indicator but an active participant in maintaining metabolic homeostasis.
Future research is expected to dissect the mechanistic basis of these associations. For example, preclinical studies showing that hippurate administration improves glucose tolerance and insulin secretion in obese mice provide causal evidence for its role in metabolic regulation. embl.deinserm.frnih.gov This guides research towards investigating its effects on pancreatic beta-cell function, insulin signaling pathways in peripheral tissues, and glucose transport. The finding that hippurate levels are decreased in conditions like Crohn's disease, independent of dietary intake, points towards a mechanistic link between gut dysbiosis, reduced hippurate synthesis, and intestinal inflammation. reading.ac.uk Investigating how hippurate might modulate immune responses within the gut mucosa is a promising avenue.
Furthermore, the relationship between hippurate and the elimination of nitrogenous waste presents another area for mechanistic exploration. As a conjugate of glycine, hippurate synthesis is tied to amino acid metabolism. researchgate.net Understanding how this pathway is regulated in relation to the urea cycle and renal ammonia handling could provide new insights into systemic nitrogen balance, particularly in states of metabolic stress or liver and kidney disease. nih.govnih.gov These lines of inquiry, stemming from observational and initial mechanistic studies, are setting the stage for a deeper understanding of the host-microbiome dialogue and its impact on human health.
Advancements in Analytical Technologies and Their Impact on Hippurate Research
The evolution of our understanding of this compound has been intrinsically linked to advancements in analytical technologies. Early studies relied on classical chemical methods and paper chromatography, which were labor-intensive and offered limited resolution and sensitivity. chromatographyonline.com
The advent of High-Performance Liquid Chromatography (HPLC) in the 1970s marked a significant step forward, providing a more efficient and precise method for separating and quantifying organic acids like hippurate from complex biological matrices such as urine. metwarebio.comshimadzu.com HPLC, often coupled with UV detection, became a standard technique for this purpose. shimadzu.com
A major leap occurred with the development of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for metabolomics research. researchgate.netnih.gov High-resolution ¹H NMR spectroscopy allows for the rapid and non-destructive "fingerprinting" of metabolites in urine, where hippurate is often one of the most prominent signals in the aromatic region. reading.ac.ukresearchgate.netresearchgate.netoup.com This technique has been pivotal in large-scale epidemiological studies and clinical research, enabling the identification of hippurate as a key metabolite associated with gut microbiome diversity and various health outcomes without the need for extensive sample preparation. bmj.comresearchgate.net
Mass spectrometry , particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), has offered unparalleled sensitivity and specificity. nih.govnih.govoup.com These methods allow for the detection of metabolites at very low concentrations and provide structural information for unambiguous identification. nih.gov The development of high-resolution MS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provides highly accurate mass measurements, which greatly facilitates the identification of unknown compounds in untargeted metabolomics studies. oup.comahajournals.org The impact of these MS-based platforms has been profound, enabling researchers to move from simply quantifying hippurate to exploring its relationship within the broader metabolic network, thus providing a more holistic view of its biological role. nih.govahajournals.org These advanced analytical tools are essential for the continued exploration of the subtle metabolic changes associated with hippurate and for answering the emerging research questions in the field. nih.gov
Interdisciplinary Approaches in this compound-Related Research
Modern research into this compound is a prime example of the necessity of interdisciplinary collaboration. The complex nature of this co-metabolite, situated at the crossroads of diet, microbial metabolism, and host physiology, demands expertise from multiple scientific fields.
Microbiology and Genomics: Central to understanding hippurate is the study of the gut microbiome. Microbiologists and genomic scientists are essential for identifying the specific bacterial species and the functional genes and pathways responsible for converting dietary polyphenols into benzoate, the precursor to hippurate. embl.deresearchgate.net
Analytical Chemistry and Metabolomics: Analytical chemists provide the critical tools, such as NMR and LC-MS, needed to accurately quantify hippurate and other related metabolites in biological samples. researchgate.netacs.org Their expertise in method development and data analysis is fundamental to generating the high-quality data that underpins metabolomics studies. researchgate.net
Biochemistry and Physiology: Biochemists and physiologists are needed to elucidate the host's handling of benzoate and ammonia. They investigate the enzymatic reactions in the liver and kidneys, the transport mechanisms across cell membranes, and the systemic effects of hippurate on metabolic pathways like glucose regulation and insulin secretion. researchgate.netnih.govinserm.fr
Nutrition Science: Nutritionists contribute by designing studies that control for or investigate the impact of dietary intake on hippurate levels. nih.govnih.gov Their knowledge of food composition, particularly the content of polyphenols and other precursors, is crucial for interpreting the links between diet, the microbiome, and hippurate production. nih.gov
Clinical Research and Epidemiology: Clinicians and epidemiologists bridge the gap between basic science and human health. They conduct the human cohort studies that have identified the associations between hippurate levels, gut health, and metabolic diseases, providing the clinical context and relevance for the molecular research. bmj.comnih.gov
Bioinformatics and Systems Biology: The large datasets generated from genomics and metabolomics require the expertise of bioinformaticians and systems biologists. They develop and apply the computational tools necessary to analyze complex data, identify meaningful patterns, and model the intricate interactions within the host-microbiome system. researchgate.netnih.gov
This convergence of disciplines is driving the field forward, allowing for a comprehensive, systems-level understanding of how a single molecule like this compound is intertwined with diet, microbial life, and human health.
Data Tables
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Hippuric Acid |
| Chemical Formula | C₉H₁₂N₂O₃ nih.gov | C₉H₉NO₃ wikipedia.org |
| Molecular Weight | 196.203 g/mol chemsrc.com | 179.175 g/mol wikipedia.org |
| Boiling Point | 464.1°C at 760 mmHg chemsrc.com | 240°C (decomposes) wikipedia.org |
| Flash Point | 234.5°C chemsrc.com | - |
| Density | - | 1.371 g/cm³ wikipedia.org |
| Melting Point | - | 187-188°C wikipedia.org |
| CAS Number | 532-93-4 chemsrc.com | 495-69-2 |
Data sourced from PubChem and other chemical databases.
Q & A
Basic Research Questions
Q. How is ammonium hippurate synthesized and characterized in laboratory settings?
- Methodological Answer : this compound synthesis typically involves the reaction of hippuric acid with ammonium hydroxide under controlled pH conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C spectra) and elemental analysis to verify purity . For reproducibility, experimental protocols must specify reagent concentrations, reaction temperatures, and purification steps (e.g., recrystallization solvents). Detailed documentation of spectral data (chemical shifts, coupling constants) and crystallographic parameters is critical for peer validation .
Q. What analytical techniques are used to quantify this compound in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantification in biological matrices like urine or plasma. Reverse-phase columns (C18) and mobile phases buffered at pH 2.5–3.0 optimize separation of hippurate from interfering metabolites. Mass spectrometry (LC-MS/MS) enhances specificity for low-concentration samples, using transitions like m/z 180 → 105 for hippurate . Calibration curves must cover physiologically relevant ranges (e.g., 0.1–100 µg/mL), with validation for precision (RSD < 5%) and recovery (>90%) .
Advanced Research Questions
Q. How do contradictions in data on this compound’s neurotoxic effects arise, and how can they be resolved?
- Methodological Answer : Discrepancies in neurotoxicity studies (e.g., convulsions vs. no observed effects) often stem from variations in animal models (species, age), dosing regimens, or endpoint measurements. For example, Feltz and Ritter’s early work reported convulsions in rabbits at 500 mg/kg, but later studies using rats showed no effects at similar doses . Resolving contradictions requires meta-analysis of experimental variables (e.g., route of administration, ammonium salt counterion) and controlled replication studies with standardized protocols (e.g., OECD Guidelines for chemical safety testing) .
Q. What statistical methods are appropriate for analyzing multivariate data in this compound studies?
- Methodological Answer : Multivariate analysis techniques like Principal Component Analysis (PCA) and ASCA-E (ANOVA Simultaneous Component Analysis–Extended) are effective for disentangling complex metabolic interactions. For example, PCA can differentiate spectral variations in NMR data linked to hippurate excretion patterns, while ASCA-E models time- and dose-dependent effects in longitudinal studies . Open-source tools like the
limpcapackage in R enable visualization of scores and loadings plots to interpret latent variables (e.g., clustering of urinary metabolites in toluene poisoning cases) .
Q. How to design experiments to assess renal excretion mechanisms involving this compound?
- Methodological Answer : To study renal excretion, use in situ perfusion models in rodents or human proximal tubule cell lines. Measure hippurate clearance rates under varying pH conditions (6.0–7.4) to assess tubular secretion via organic anion transporters (OAT1/OAT3). Include controls with probenecid (OAT inhibitor) to confirm transporter specificity. Urinary anion gap (UAG) calculations can indirectly estimate ammonium excretion, but note that hippurate’s anionic properties may skew UAG in metabolic acidosis cases . Data should be normalized to creatinine and analyzed using mixed-effects models to account for inter-individual variability .
Data Presentation and Reproducibility
Table 1 : Key Pharmacological Effects of this compound
| Effect | Model System | Dose | Reference |
|---|---|---|---|
| Convulsions, coma | Rabbit (in vivo) | 500 mg/kg | |
| OAT-mediated excretion | Human proximal tubule | 10 µM | |
| Metabolic acidosis | Rat (in vivo) | 200 mg/kg/day |
Table 2 : Analytical Techniques for this compound
| Technique | Sensitivity | Specificity | Application |
|---|---|---|---|
| HPLC-UV | 0.1 µg/mL | Moderate | Urine/plasma quantification |
| LC-MS/MS | 0.01 µg/mL | High | Low-abundance samples |
| NMR | Qualitative | Structural ID | Metabolite profiling |
Critical Considerations for Experimental Design
- Safety Protocols : Follow OSHA guidelines for handling ammonium salts, including eye wash stations, fume hoods, and PPE (gloves, lab coats) .
- Ethical Compliance : For in vivo studies, ensure IACUC approval and adherence to the 3Rs (Replacement, Reduction, Refinement) .
- Data Transparency : Publish raw data in supplementary files with metadata (e.g., instrument settings, statistical code) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
